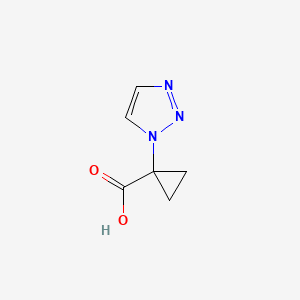![molecular formula C15H14BrN3O2 B2928620 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 338393-53-6](/img/structure/B2928620.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schiff bases are a class of organic compounds bearing the functional group R1R2C=NR3, where R3 ≠ H. They are often derived from an aromatic or aliphatic amine and a carbonyl compound by nucleophilic addition forming a hemiaminal, followed by a dehydration to generate an imine .
Synthesis Analysis
Schiff bases are typically synthesized via a condensation reaction between a primary amine and a carbonyl compound. In the case of Schiff bases derived from pyridine derivatives, the pyridine derivative bearing either a formyl or amino group undergoes a Schiff base condensation reaction with the appropriate substrate under optimum conditions .Molecular Structure Analysis
The molecular structure of Schiff bases can be characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions due to the presence of the imine functional group. They can act as ligands and form stable complexes with most transition metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can vary widely depending on their structure. They are typically solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Antidepressant and Nootropic Agents : A study by Thomas et al. (2016) describes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, including similar compounds, for their potential antidepressant and nootropic activities. Compounds exhibited dose-dependent activities in mice, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Supramolecular Chemistry and Hydrogen Bonding
- Hydrogen Bonding Attributes : Kala et al. (2016) prepared o-hydroxy Schiff bases, demonstrating the presence of intramolecular neutral hydrogen bonding (enol-imine type) through spectroscopic techniques, X-ray crystal structure determination, and DFT calculations. This study illustrates the role of hydrogen bonding in stabilizing molecular structures (A. Kala, Nanishankar V. Harohally, S. Naveen, M. Ramegowda, N. Lokanath, 2016).
Coordination Chemistry
- Iron(III) Coordination : Benković et al. (2020) studied the coordination properties of similar aroylhydrazones toward Fe(III) ions using computational, spectrometric, and spectroscopic methods. The study revealed the formation of complexes with Fe(III), characterized by high stability and specific coordination modes, emphasizing the versatility of such compounds in coordination chemistry (T. Benković, D. Kontrec, Saša Kazazić, V. Chiș, S. Miljanić, N. Galić, 2020).
Supramolecular Architectures and DFT Analyses
- Ultrasonically Synthesized Hydrazone Derivatives : Khalid et al. (2021) explored novel pyridine-based hydrazone derivatives for their supramolecular architectures due to hydrogen bonding. The study combined experimental techniques and density functional theory analyses to understand the stabilization mechanisms through intra- and intermolecular hydrogen bonds. This research provides insights into the material architecture and non-covalent interactions in solid-state chemistry (M. Khalid, Akbar Ali, S. Asim, M. Tahir, M. U. Khan, L. Vieira, A. F. Torre, Muhammad Usman, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.
Biochemical Pathways
The compound potentially affects the fatty acid biosynthesis pathway by inhibiting the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to a disruption in the production of essential fatty acids, impacting various downstream cellular processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-21-14-6-5-13(16)8-12(14)10-18-19-15(20)11-4-3-7-17-9-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMUFJGPNSEKFI-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)
![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)



![isopropyl 2-(2-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2928554.png)


![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
